![molecular formula C15H16ClN3O B7584696 [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone, also known as CMAIM, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. CMAIM is a novel compound that has shown promising results in various studies, making it a subject of interest for future research.
作用机制
The mechanism of action of [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone has anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of certain cytokines and chemokines that are involved in inflammation. Additionally, [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone has been shown to induce cell death in cancer cells, making it a potential treatment for certain types of cancer.
实验室实验的优点和局限性
One advantage of using [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone in lab experiments is that it is a novel compound, which means that there is still much to be discovered about its potential applications. Additionally, [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone has shown promising results in various studies, making it a subject of interest for future research. However, one limitation of using [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to determine its efficacy in certain applications.
未来方向
There are several future directions for research on [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone. One potential direction is to further investigate its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases. Additionally, further research could be done on its anti-cancer properties and its potential use as a treatment for certain types of cancer. Another potential direction is to investigate its potential use in combination therapies with other drugs to enhance its efficacy. Overall, [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone is a promising compound that has the potential to be a valuable tool in pharmaceutical research.
合成方法
The synthesis of [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone involves the reaction of 2-chlorobenzylamine with 1-methylimidazole in the presence of a base, followed by the addition of 2-chloroacetyl chloride and triethylamine. The resulting product is purified using column chromatography to obtain [3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone in its pure form.
科学研究应用
[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone has been found to have potential applications in pharmaceutical research, particularly in the development of new drugs. It has shown promising results in various studies, including its use as an anti-inflammatory agent and as a potential treatment for certain types of cancer.
属性
IUPAC Name |
[3-[(2-chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-18-7-6-17-14(18)15(20)19-9-11(10-19)8-12-4-2-3-5-13(12)16/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPNJNYLNDZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N2CC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

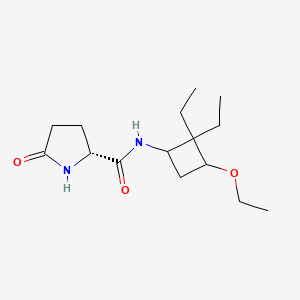

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
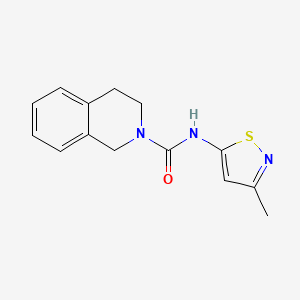
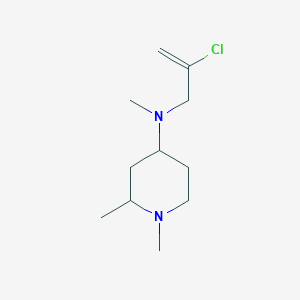

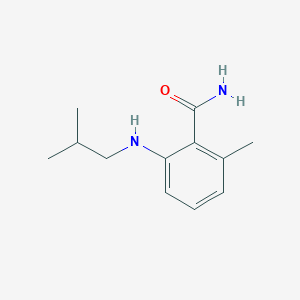
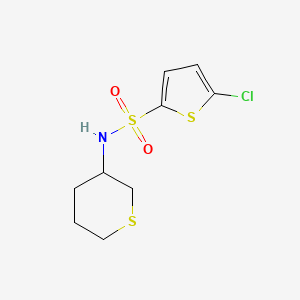
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
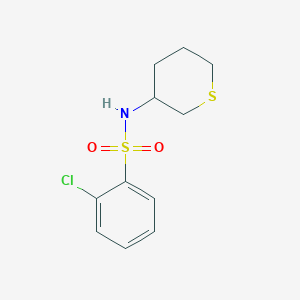

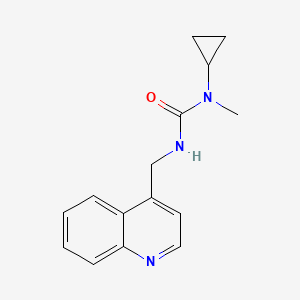

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)